Ketanserin

Description

This compound has been investigated for the treatment of Septic Shock, Severe Sepsis, and Diabetic Foot Ulcer.

This compound is a quinazoline derivative and serotonin (5-hydroxytryptamine, 5HT) receptor subtype 2 (5-HTR2) antagonist with potential antihypertensive and antiplatelet activities. Following administration, this compound binds to and inhibits the signaling mediated by 5-HTR2, which inhibits serotonin-dependent vasoconstriction and platelet activation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for hypertension and has 2 investigational indications.

A selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. The drug is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.

See also: Ritanserin (related); this compound Tartrate (active moiety of).

Properties

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCSQOGAWCVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023188 | |

| Record name | Ketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74050-98-9, 83846-83-7 | |

| Record name | Ketanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketanserin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketanserin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Serotonin Sleuth: Ketanserin's Journey from Discovery to a Cornerstone of Research

Beerse, Belgium - In the laboratories of Janssen Pharmaceutica, a new molecule emerged in 1980 that would profoundly shape our understanding of the serotonin system. This compound, Ketanserin, was initially developed with the aim of creating a novel antihypertensive agent. However, its remarkable specificity as a serotonin 5-HT2A receptor antagonist quickly established it as an indispensable tool for researchers, scientists, and drug development professionals worldwide. This in-depth technical guide explores the history and discovery of this compound, detailing the seminal experiments that defined its pharmacological profile and solidified its role as a key research tool.

A Serendipitous Discovery and Early Characterization

The story of this compound begins with the quest for new cardiovascular drugs at Janssen Pharmaceutica.[1] Early investigations revealed its potential as an antihypertensive agent, but it was its potent and selective antagonism of the 5-HT2 receptor that truly set it apart.[2] A landmark 1982 paper by Leysen and colleagues in Molecular Pharmacology meticulously detailed the binding properties of radiolabeled [3H]this compound, demonstrating its high affinity for what were then termed serotonin-S2 receptors, particularly in the rat frontal cortex.[2][3] This foundational work laid the groundwork for using [3H]this compound as a radioligand to map the distribution of these receptors in the brain and peripheral tissues.

Subsequent studies by Van Nueten and his team, published in the Journal of Pharmacology and Experimental Therapeutics in 1981, elucidated the vascular effects of this compound.[2] Their in vitro experiments on isolated blood vessels, such as the rat caudal artery, demonstrated this compound's ability to potently inhibit serotonin-induced vasoconstriction.[2][3] These functional assays were critical in establishing the link between 5-HT2 receptor blockade and a physiological response.

The impact of this compound on platelet aggregation was another key area of early investigation. De Clerck and colleagues, in a 1982 paper in Thrombosis Research, showed that this compound effectively inhibited serotonin-induced platelet aggregation.[4][5][6] This finding not only highlighted a crucial physiological role of the 5-HT2A receptor on platelets but also suggested potential therapeutic applications for this compound in thrombotic conditions.

Elucidating the Mechanism: A Selective Antagonist

The power of this compound as a research tool lies in its selectivity. While it is a potent 5-HT2A antagonist, it also exhibits affinity for other receptors, notably α1-adrenergic and histamine H1 receptors.[7] Understanding this receptor binding profile was crucial for interpreting experimental results. The following table summarizes the binding affinities (Ki values) of this compound for various receptors, compiled from numerous studies.

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | Human | Brain | 1.3 - 2.5 | [8][9] |

| Rat | Frontal Cortex | 0.6 - 2.1 | [2] | |

| 5-HT2C | Human | 33 - 160 | ||

| Rat | 20 - 50 | |||

| α1-adrenergic | Rat | Brain | 10 - 40 | [10] |

| α2-adrenergic | Rat | Brain | >1000 | |

| Histamine H1 | Guinea Pig | Cerebellum | 1.6 - 4.0 | |

| Dopamine D2 | Rat | Striatum | 100 - 300 |

The antagonist potency of this compound in functional assays is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Receptor | Agonist | Tissue Preparation | pA2 Value | Reference |

| 5-HT2A | Serotonin | Rat Caudal Artery | 9.19 | [8] |

| α1-adrenergic | Phenylephrine | Rat Tail Artery | 7.52 | [8] |

Key Experimental Protocols that Defined this compound

The characterization of this compound as a selective 5-HT2A antagonist was built upon a foundation of meticulous experimental work. The following sections provide detailed methodologies for the key experiments that were instrumental in this process.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes the determination of this compound's binding affinity for the 5-HT2A receptor using [3H]this compound as the radioligand.

Materials:

-

Rat frontal cortex tissue

-

[3H]this compound (specific activity ~70-90 Ci/mmol)

-

50 mM Tris-HCl buffer (pH 7.4)

-

Serotonin (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction. Wash the membrane pellet by resuspension and recentrifugation in fresh buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, [3H]this compound at various concentrations (e.g., 0.1-10 nM), and either buffer (for total binding) or a high concentration of unlabeled serotonin (e.g., 10 µM) or another 5-HT2A ligand (for non-specific binding).

-

Incubation: Incubate the assay tubes at 37°C for a specified time (e.g., 15-30 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Organ Bath Assay for Functional Antagonism

This protocol details the methodology for determining the functional antagonist potency (pA2 value) of this compound against serotonin-induced contractions in an isolated blood vessel preparation.

Materials:

-

Rat caudal artery

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Serotonin (agonist)

-

This compound (antagonist)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Dissect the rat caudal artery and cut it into rings of approximately 2-3 mm in length.

-

Mounting: Suspend the arterial rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with periodic washes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to serotonin by adding increasing concentrations of serotonin to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve to serotonin.

-

Data Analysis (Schild Plot): Repeat steps 5 and 6 with at least two other concentrations of this compound. Calculate the dose ratio (the ratio of the EC50 of serotonin in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the in vivo methodology to assess the antihypertensive effects of this compound in a widely used animal model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound solution for administration (intravenous, intraperitoneal, or oral)

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

-

Animal Acclimatization: Acclimate the SHR to the laboratory environment and the blood pressure measurement procedure to minimize stress-induced fluctuations.

-

Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat before drug administration.

-

Drug Administration: Administer this compound at various doses via the chosen route (e.g., intravenous injection of 3 mg/kg).[4] A control group should receive the vehicle.

-

Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Compare the changes in blood pressure and heart rate in the this compound-treated groups to the vehicle-treated control group. Analyze the dose-response relationship for the antihypertensive effect.

The 5-HT2A Receptor Signaling Pathway

This compound exerts its effects by blocking the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway for the 5-HT2A receptor involves the Gq/11 family of G proteins.

Upon binding of serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction or platelet aggregation. This compound, by competitively binding to the 5-HT2A receptor, prevents this entire cascade from being initiated by serotonin.[11][12][13]

Conclusion: An Enduring Legacy in Research

From its origins as a potential antihypertensive drug, this compound has carved an indelible niche in the world of pharmacology and neuroscience. Its well-characterized, selective antagonism of the 5-HT2A receptor has made it an invaluable tool for dissecting the complex roles of serotonin in health and disease. The meticulous experimental work performed in the early 1980s not only defined the properties of this compound but also provided a deeper understanding of the 5-HT2A receptor itself. For researchers, scientists, and drug development professionals, the story of this compound serves as a powerful example of how the thorough characterization of a single molecule can unlock a wealth of biological knowledge, a legacy that continues to this day.

References

- 1. Effects of this compound, a selective 5-HT2 serotonergic antagonist, on the secondary recruitment of human platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]this compound (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound stabilizes blood pressure in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of 5-hydroxytryptamine-induced and -amplified human platelet aggregation by this compound (R 41,468), a selective 5-HT2-receptor antagonist. 1982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 5-hydroxytryptamine-induced and -amplified human platelet aggregation by this compound (R 41 468), a selective 5-HT2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]this compound binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of long-term treatment with this compound on blood pressure variability and end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Landmark: A Technical Guide to the Expanded Pharmacological Profile of Ketanserin

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of Ketanserin, extending beyond its well-established 5-HT2A receptor antagonism. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates this compound's interactions with a broader range of molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Introduction

This compound is a quinazoline derivative initially characterized as a potent and selective antagonist of the serotonin 5-HT2A receptor.[1] This property has led to its use as a pharmacological tool and as an antihypertensive agent.[2] However, a comprehensive understanding of its pharmacological effects requires a broader examination of its interactions with other receptors, which contribute to its therapeutic actions and potential side-effect profile. This guide summarizes the key non-5-HT2A targets of this compound, providing a detailed overview of its multi-receptor binding profile.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and potencies (IC50) of this compound for various non-5-HT2A receptors. Data has been compiled from multiple sources to provide a comparative overview.

Table 1: this compound Binding Affinities (Ki) for Non-5-HT2A Receptors

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| Adrenergic Receptors | ||||

| α1A-Adrenergic | Human | 1.3 - 3.2 | 8.5 - 8.9 | [3] |

| α1B-Adrenergic | Human | 2.5 | 8.6 | [3] |

| α1D-Adrenergic | Human | 1.6 | 8.8 | [3] |

| α2B-Adrenergic | Human | 63 | 7.2 | [3] |

| Histamine Receptors | ||||

| H1 | Human | 1.0 - 6.3 | 8.2 - 9.0 | [3] |

| Serotonin Receptors | ||||

| 5-HT1B | Human | 166 (pK(i): 5.79) | 5.79 | [4] |

| 5-HT1D | Human | 24 (pK(i): 7.62) | 7.62 | [4] |

| 5-HT2C | Human | 40 - 100 | 6.5 - 7.4 | [1][3] |

| Dopamine Receptors | ||||

| D2 | Human | 100 - 398 | 6.4 - 7.0 | [5] |

| D4 | Human | 158 | 6.8 | [5] |

Table 2: this compound Potency (IC50) for Non-5-HT2A Receptors and Processes

| Target | Species/System | IC50 (nM) | Reference |

| hERG Potassium Channel | - | 110 | [1][6] |

| Platelet Aggregation | - | 240 | [6] |

| 5-HT2C Receptor (rat) | Rat | 50 | [1] |

Key Off-Target Interactions and Signaling Pathways

Beyond its primary interaction with the 5-HT2A receptor, this compound demonstrates significant antagonistic activity at α1-adrenergic and histamine H1 receptors. These interactions are crucial to its overall pharmacological effect, particularly its vasodilatory and antihypertensive properties.

α1-Adrenergic Receptor Antagonism

This compound is a potent antagonist of α1-adrenergic receptors, with high affinity for the α1A, α1B, and α1D subtypes.[3] The blockade of these receptors, which are located on vascular smooth muscle, contributes to its vasodilatory effects and its ability to lower blood pressure.[2][7]

The signaling cascade initiated by the activation of α1-adrenergic receptors is depicted below.

Caption: α1-Adrenergic Receptor Signaling Pathway.

Histamine H1 Receptor Antagonism

This compound also exhibits high affinity for and potent antagonism of the histamine H1 receptor.[3] This action is responsible for its antihistaminic properties and may contribute to some of its side effects, such as sedation.

The signaling cascade initiated by the activation of the histamine H1 receptor is illustrated below.

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Methodologies

The quantitative data presented in this guide were primarily determined through radioligand binding assays and functional assays. A detailed, representative protocol for a radioligand binding assay is provided below.

Radioligand Binding Assay Protocol (Representative)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor.

1. Membrane Preparation:

-

Tissues (e.g., brain cortex, cell lines expressing the receptor of interest) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Assay Incubation:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a specific amount of protein).

-

50 µL of the radioligand (e.g., [3H]this compound for 5-HT2A or other specific radioligands for other receptors) at a fixed concentration (typically near its Kd value).

-

50 µL of the competing test compound at various concentrations or buffer for total binding.

-

-

For determining non-specific binding, a high concentration of a known selective ligand for the target receptor is added.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General Workflow for a Radioligand Binding Assay.

Conclusion

While this compound is renowned for its potent 5-HT2A antagonism, a comprehensive evaluation of its pharmacological profile reveals significant interactions with α1-adrenergic and histamine H1 receptors. These off-target activities are integral to its overall therapeutic and side-effect profile. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and leverage the complex pharmacology of this compound. A thorough understanding of these multi-receptor interactions is essential for the rational design of new therapeutic agents and for the informed use of this compound as a pharmacological tool.

References

- 1. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]

- 2. Effects of a new serotonin antagonist, this compound, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of a high-affinity this compound binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketanserin's Receptor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserin is a quinazoline-derived compound that has been instrumental in the pharmacological characterization of serotonin receptors. Initially developed as an antihypertensive agent, its utility in research is primarily attributed to its potent antagonist activity at the serotonin 2A (5-HT2A) receptor. However, its interaction with other receptor systems is a critical consideration for its application in both preclinical and clinical research. This technical guide provides an in-depth analysis of this compound's selectivity for serotonin receptor subtypes and its off-target binding profile. It includes a compilation of quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: this compound's Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound for various serotonin receptor subtypes and other key off-target receptors. The data are compiled from multiple sources to provide a comprehensive overview. It is important to note that values can vary between studies due to differences in experimental conditions, such as tissue source, radioligand used, and assay methodology.

Table 1: this compound Binding Affinity (Ki) for Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference(s) |

| 5-HT2A | Human | Brain Cortex | [3H]this compound | 1.5 - 2.5 | 8.6 - 8.8 | [1][2] |

| Rat | Brain Cortex | [3H]this compound | 0.85 - 3.5 | 8.46 - 9.07 | [3] | |

| Rabbit | Platelets | [3H]this compound | 3.93 | 8.41 | ||

| 5-HT2C | Human | Cloned | [3H]Mesulergine | 100 | 7.0 | [2] |

| Rat | Choroid Plexus | [3H]Mesulergine | 50 | 7.3 | [2] | |

| Bovine | Choroid Plexus | [3H]Mesulergine | 43.65 | 7.36 | [2] | |

| 5-HT1A | Human | Cloned | [3H]8-OH-DPAT | 794.33 | 6.1 | [2] |

| Rat | Hippocampus | [3H]8-OH-DPAT | 1900 - 1933 | 5.71 - 5.72 | [2] | |

| 5-HT1B | Human | Cloned | [3H]5-HT | >1000 | <6.0 | [2] |

| Rat | Cortical Membranes | [125I]ICYP | 1900 | 5.72 | [2] | |

| 5-HT1D | Human | Cloned | [3H]5-HT | 24 - 71 | 7.17 - 7.62 | [2][4] |

| 5-HT2B | Human | Cloned | [3H]this compound | 472 | 6.33 | [3] |

| 5-HT6 | Human | Cloned | [3H]LSD | >500 | <6.3 | |

| 5-HT7 | Human | Cloned | [3H]5-CT | >1000 | <6.0 |

Table 2: this compound Binding Affinity (Ki) for Off-Target Receptors

| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference(s) |

| α1-Adrenergic | Human | Brain Cortex | [125I]BE 2254 | 1.8 | 8.74 | [1] |

| Rat | Forebrain | Not Specified | 10 | 8.0 | [2] | |

| Histamine H1 | Human | Cloned | [3H]Mepyramine | 2 | 8.7 | [2] |

| Guinea Pig | Cerebellum | [3H]Mepyramine | 10 | 8.0 | [2] | |

| Dopamine D2 | Human | Cloned | [3H]Spiperone | >1000 | <6.0 | [2] |

Table 3: this compound Functional Antagonist Potency (pA2)

| Receptor | Tissue Preparation | Agonist | pA2 Value | Reference(s) |

| 5-HT2 | Isolated Perfused Rat Tail Arteries | 5-Hydroxytryptamine (5-HT) | 9.19 | |

| α1-Adrenergic | Isolated Perfused Rat Tail Arteries | Phenylephrine (PE) | 7.52 |

Experimental Protocols

Radioligand Binding Assays for this compound Affinity Determination

Objective: To determine the binding affinity (Ki) of this compound for various receptor subtypes using a competitive radioligand binding assay.

Materials:

-

Tissue Preparation: Homogenates of specific brain regions (e.g., rat or human prefrontal cortex) or membranes from cell lines expressing the receptor of interest.

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]this compound for 5-HT2A receptors).

-

Unlabeled Ligands: this compound and other competing compounds for displacement curves. A specific ligand is also used to define non-specific binding (e.g., mianserin or methysergide for 5-HT2 receptors).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions (e.g., MgCl2).

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: For quantifying the radioactivity on the filters.

Methodology:

-

Membrane Preparation: a. Dissect the desired tissue on ice and homogenize in ice-cold buffer using a Polytron or similar homogenizer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Binding Assay: a. In assay tubes, combine the membrane preparation (typically 50-200 µg of protein), a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of unlabeled this compound (for competition curves). b. For determining total binding, add only the membrane preparation and radioligand. c. For determining non-specific binding, add the membrane preparation, radioligand, and a high concentration of a specific unlabeled ligand (e.g., 1-10 µM mianserin). d. Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

-

Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Quickly wash the filters with ice-cold buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. d. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination)

Objective: To determine the functional antagonist potency (pA2) of this compound at a specific receptor.

Materials:

-

Isolated Tissue Preparation: A tissue that exhibits a functional response to an agonist for the target receptor (e.g., isolated rat tail artery for 5-HT2A and α1-adrenergic receptors).

-

Organ Bath System: To maintain the tissue in a physiological solution and measure its response (e.g., contraction).

-

Agonist: A compound that activates the target receptor (e.g., 5-hydroxytryptamine for 5-HT2 receptors, phenylephrine for α1-adrenergic receptors).

-

Antagonist: this compound.

Methodology:

-

Tissue Preparation and Mounting: a. Dissect the tissue and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. b. Allow the tissue to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: a. Construct a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the response (e.g., isometric contraction). b. Wash the tissue and allow it to return to baseline.

-

Antagonist Incubation: a. Incubate the tissue with a fixed concentration of this compound for a predetermined period. b. In the continued presence of this compound, construct a second cumulative concentration-response curve for the agonist.

-

Schild Analysis: a. Repeat the procedure with several different concentrations of this compound. b. Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each concentration of this compound. c. Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. d. The pA2 value is the x-intercept of the linear regression line of the Schild plot. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

Mandatory Visualizations

Signaling Pathways

The primary signaling pathway for both 5-HT2A and 5-HT2C receptors involves coupling to Gq/11 proteins, leading to the activation of phospholipase C.[5]

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent 5-HT2A receptor antagonist with significant affinity for α1-adrenergic and H1 histamine receptors.[1][2] Its selectivity against other serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT2C, is notably lower. This mixed pharmacological profile necessitates careful consideration in the design and interpretation of experiments. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound, enabling a more informed application of this important pharmacological tool. The provided visualizations of the primary signaling pathway and a standard experimental workflow further aid in understanding the molecular and methodological context of this compound's action and characterization.

References

- 1. [3H]this compound labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. 4900 [pdspdb.unc.edu]

- 4. Identification of nonserotonergic [3H]this compound binding sites associated with nerve terminals in rat brain and with platelets; relation with release of biogenic amine metabolites induced by this compound- and tetrabenazine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ketanserin: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserin is a quinazoline-derived compound that has been extensively utilized in both clinical practice and pharmacological research. Initially developed as an antihypertensive agent, its unique mechanism of action has rendered it an invaluable tool for studying the serotonergic system.[1][2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of this compound, with a focus on its interactions with key physiological receptors. Detailed experimental methodologies are provided to facilitate further research and application in drug development.

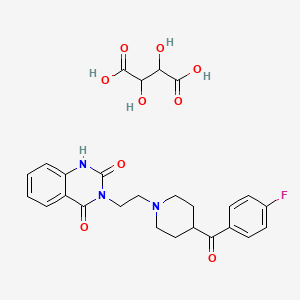

Molecular Structure and Chemical Identity

This compound is a specific antagonist of the 5-HT2A serotonin receptor.[3] Its chemical structure is characterized by a quinazoline-2,4-dione moiety linked to a 4-(4-fluorobenzoyl)piperidine group via an ethyl chain.[4]

Table 1: Molecular and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione[5] |

| Chemical Formula | C₂₂H₂₂FN₃O₃[3][6] |

| Molar Mass | 395.43 g/mol [3][6] |

| CAS Number | 74050-98-9[3] |

| Developmental Code | R-41468[1] |

Physicochemical Properties

This compound is a weak base with moderate lipophilicity.[7] Its solubility is limited in water but increases in organic solvents and acidic solutions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 227-235 °C[8] |

| pKa | 7.5[7] |

| logP (octanol-water) | 3.3[7] |

| Solubility | - Insoluble in water and ethanol[5] - Soluble in DMSO (up to 52 mg/mL)[9] - Soluble in 0.1 M HCl (6 mg/mL)[9] |

Pharmacological Properties

This compound's primary mechanism of action is the selective antagonism of serotonin 5-HT2A receptors, which mediates effects such as vasoconstriction and platelet aggregation.[10][11] It also exhibits significant antagonist activity at α1-adrenergic and histamine H1 receptors.[1][12]

Table 3: Pharmacological Profile and Receptor Binding Affinity of this compound

| Receptor Target | Action | Affinity (Kᵢ / IC₅₀) | Species |

| Serotonin 5-HT2A | Antagonist | Kᵢ: 2.5 nM[5] | Rat, Human |

| α1-Adrenergic | Antagonist | pA₂: 7.52[12] | Rat |

| Histamine H1 | Antagonist | - | - |

| Serotonin 5-HT2C | Antagonist | Kᵢ: 28 nM[5] | Rodent |

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of its target receptors. The antagonism of the Gq/11-coupled 5-HT2A receptor is a key pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor using [³H]this compound as the radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its Kd), and varying concentrations of unlabeled this compound (for competition assays) or buffer.

-

For saturation binding, use increasing concentrations of [³H]this compound.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled 5-HT2A ligand (e.g., 10 µM methysergide) is included.[10]

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition experiments, plot the percentage of specific binding against the concentration of unlabeled this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: Serotonin-Induced Vasoconstriction

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit serotonin-induced contraction of isolated vascular tissue.

Methodology:

-

Tissue Preparation:

-

Isolate a segment of a blood vessel known to express 5-HT2A receptors (e.g., rat tail artery).[12]

-

Mount the arterial ring in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Functional Assay:

-

Construct a cumulative concentration-response curve to serotonin by adding increasing concentrations of serotonin to the organ bath and recording the resulting contractile force.

-

Wash the tissue to return to baseline tension.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time.

-

In the continued presence of this compound, repeat the cumulative concentration-response curve to serotonin.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the serotonin concentration.

-

The antagonist effect of this compound is observed as a rightward shift in the concentration-response curve.

-

The potency of this compound as an antagonist can be quantified by calculating the pA₂, a measure of the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC₅₀.

-

Conclusion

This compound remains a cornerstone in the study of the serotonergic system due to its well-characterized molecular and pharmacological properties. Its selectivity for the 5-HT2A receptor, coupled with its activity at α1-adrenergic and histamine H1 receptors, provides a complex yet informative pharmacological profile. The methodologies outlined in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting these important receptor systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H22FN3O3 | CID 3822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. innoprot.com [innoprot.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of alpha 1-adrenoceptor antagonism of this compound on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketanserin as a Probe for the Central Serotonin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketanserin, a quinazoline derivative, has emerged as a important pharmacological tool for investigating the central serotonin (5-HT) system. Its high affinity and selectivity for the 5-HT2A receptor subtype make it an invaluable probe for elucidating the role of this receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound's use in neuroscience research, detailing its binding characteristics, and its application in advanced research methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand the complexities of the central serotonin system.

Introduction

The serotonin system, with its diverse array of receptors, is implicated in a wide range of physiological functions and neuropsychiatric disorders. The 5-HT2A receptor, a G-protein coupled receptor, is of particular interest due to its role in processes such as learning, memory, and sensory perception, and its involvement in conditions like schizophrenia, depression, and addiction. This compound's primary mechanism of action is as a potent and selective antagonist of the 5-HT2A receptor, making it an ideal instrument for dissecting the specific contributions of this receptor subtype to central nervous system function. Beyond its primary target, this compound also exhibits affinity for other receptors, a factor that must be considered in experimental design and data interpretation.

Pharmacological Profile of this compound

This compound's utility as a research tool is defined by its binding affinity and selectivity for various neurotransmitter receptors. This profile allows for the targeted blockade of 5-HT2A receptors, enabling researchers to investigate the downstream consequences of this inhibition.

Binding Affinity and Selectivity

The binding affinity of this compound for a range of receptors has been characterized in numerous studies. The dissociation constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT2A | Human | 0.35 - 2.5 | |

| Rat | 0.85 | ||

| 5-HT2C | Human | 100 | |

| Rat | 50 | ||

| α1A-Adrenergic | Rat | - | |

| Histamine H1 | Human | - | |

| Dopamine D2 | Human | - |

Note: A comprehensive list of Ki values for various receptors can be found in the IUPHAR/BPS Guide to PHARMACOLOGY.

Methodological Applications of this compound

This compound is employed in a variety of advanced experimental techniques to probe the function of the central serotonin system. These methods, ranging from in vivo imaging to behavioral assays, provide multifaceted insights into the role of the 5-HT2A receptor.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy. This compound and its radiolabeled analogs, such as [¹⁸F]altanserin, are used to visualize and measure 5-HT2A receptor distribution in the brain. Furthermore, unlabeled this compound can be used in blocking studies to confirm the specificity of novel radioligands targeting the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Receptor Occupancy Measurement using [¹¹C]Cimbi-36 PET with this compound Blockade

-

Subject Preparation: Healthy human participants are recruited following ethical approval and informed consent. A baseline PET scan is performed.

-

Radiotracer Administration: A bolus injection of the 5-HT2A receptor agonist radiotracer [¹¹C]Cimbi-36 is administered intravenously.

-

PET Scan Acquisition: A dynamic PET scan is acquired over 120 minutes.

-

This compound Administration: In a subsequent session, an oral dose of this compound (e.g., 10, 20, or 40 mg) is administered.

-

Second PET Scan: After a suitable uptake period for this compound (approximately 2 hours), a second [¹¹C]Cimbi-36 PET scan is performed.

-

Data Analysis: The binding potential (BP_ND) of [¹¹C]Cimbi-36 is calculated for various brain regions using a reference tissue model, with the cerebellum often serving as the reference region. Receptor occupancy by this compound is then calculated as the percentage change in BP_ND between the baseline and this compound-blocked scans.

Caption: PET Imaging Experimental Workflow.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal. By implanting a microdialysis probe into a specific brain region, researchers can collect samples of the extracellular fluid for analysis. This compound can be administered systemically or locally through the microdialysis probe to assess its effect on the release of serotonin, dopamine, and other neurotransmitters.

Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin Measurement with this compound

-

Animal Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex) of a rat under anesthesia. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

This compound Administration: this compound is administered systemically (e.g., intraperitoneal injection) at a specific dose (e.g., 1 or 2 mg/kg).

-

Post-treatment Collection: Dialysate collection continues for a set period after this compound administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.

Caption: In Vivo Microdialysis Experimental Workflow.

Behavioral Pharmacology

Behavioral assays are crucial for understanding the functional consequences of 5-HT2A receptor blockade. This compound is used in a variety of behavioral paradigms to investigate the role of this receptor in processes such as anxiety, cognition, and the effects of psychoactive drugs.

Experimental Protocol: Drug Discrimination Study with this compound

-

Animal Training: Rats are trained to discriminate between the effects of a specific drug (e.g., a 5-HT2A agonist like DOI) and saline in a two-lever operant conditioning chamber. Pressing one lever after a drug injection is rewarded (e.g., with a food pellet), while pressing the other lever after a saline injection is rewarded.

-

Acquisition of Discrimination: Training continues until the rats reliably press the correct lever based on the injection they received.

-

This compound Pretreatment: Once the discrimination is established, rats are pretreated with various doses of this compound before being administered the training drug.

-

Test Session: The rats are then placed in the operant chamber, and the lever they choose to press is recorded.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. A dose-dependent decrease in responding on the drug-appropriate lever after this compound pretreatment indicates that this compound blocks the discriminative stimulus effects of the training drug.

Caption: Drug Discrimination Experimental Workflow.

Signaling Pathways

The 5-HT2A receptor is coupled to the Gq/11 G-protein. Upon activation by an agonist, it initiates a cascade of intracellular events. This compound, as an antagonist, blocks the initial step of this pathway by preventing agonist binding.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for dissecting the complexities of the central serotonin system. Its well-characterized profile as a 5-HT2A receptor antagonist, combined with its applicability across a range of sophisticated research methodologies, ensures its continued relevance in advancing our understanding of serotonergic neurotransmission in health and disease. This guide provides a foundational resource for the effective utilization of this compound as a probe, empowering researchers to design and execute rigorous experiments that will further illuminate the intricate workings of the brain.

The Serendipitous Unmasking of a Vasodilator: A Technical Guide to Ketanserin's Alpha-1 Adrenergic Blocking Properties

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and characterization of Ketanserin's alpha-1 adrenergic blocking properties. Initially developed as a selective serotonin 5-HT2A receptor antagonist, subsequent research revealed its significant affinity for and antagonistic activity at α1-adrenoceptors, a finding pivotal to understanding its antihypertensive effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key experiments, quantitative data, and underlying signaling pathways.

Introduction: An Unexpected Discovery

This compound emerged from the laboratories of Janssen Pharmaceutica in 1980, primarily identified as a potent and selective antagonist of 5-HT2A serotonin receptors.[1][2] This discovery was a significant step forward in serotonergic pharmacology. However, early clinical and experimental observations of its potent antihypertensive effects suggested a mechanism of action beyond simple 5-HT2A blockade.[3][4] This led to further investigation into its pharmacological profile, ultimately unveiling its affinity for alpha-1 adrenergic receptors.[5][6][7] This dual antagonism of both serotonin and adrenergic systems is now understood to be a key contributor to its vasodilatory and blood pressure-lowering capabilities.[6][8]

Quantitative Assessment of Alpha-1 Adrenergic Blockade

The affinity and potency of this compound at alpha-1 adrenergic receptors have been quantified through various in vitro and in vivo experimental models. The following tables summarize key quantitative data from seminal studies, providing a comparative overview of its binding affinity (Ki), functional antagonist potency (pA2), and inhibitory concentrations (IC50).

Table 1: In Vitro Binding Affinity of this compound for Alpha-1 Adrenergic Receptors

| Radioligand | Tissue/Cell Preparation | Species | Ki (nM) | Reference |

| [³H]-Prazosin | Porcine Aortic Membranes | Porcine | 8.3 | [9] |

| [³H]-Prazosin | Rat Forebrain Homogenate | Rat | ~40 | [10] |

| [³H]-Prazosin | Human α1A-adrenoceptor | Human | - (pKi = 8.2) | [11] |

Table 2: Functional Antagonist Potency of this compound at Alpha-1 Adrenergic Receptors

| Agonist | Isolated Tissue | Species | pA2 | Reference |

| Phenylephrine | Perfused Rat Tail Artery | Rat | 7.52 | [4] |

| Norepinephrine | Isolated Rubbed Rat Aorta | Rat | - | [12] |

Key Experimental Protocols

The characterization of this compound's alpha-1 adrenergic blocking properties relied on two primary experimental approaches: radioligand binding assays to determine its affinity for the receptor and isolated tissue bath experiments to assess its functional antagonist activity.

Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity

This protocol outlines a standard method for determining the binding affinity of this compound for alpha-1 adrenergic receptors using [³H]-Prazosin, a selective α1-adrenoceptor antagonist radioligand.

Objective: To quantify the affinity (Ki) of this compound for alpha-1 adrenergic receptors.

Materials:

-

Tissue Preparation: Membranes from appropriate tissue sources (e.g., porcine aorta, rat brain cortex).

-

Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine (10 µM) or another suitable α1-adrenergic antagonist.

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in incubation buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

100 µL of membrane suspension.

-

50 µL of incubation buffer (for total binding), non-specific binding control (e.g., 10 µM phentolamine), or varying concentrations of this compound.

-

100 µL of [³H]-Prazosin at a concentration near its Kd (typically 0.1-0.5 nM).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-Prazosin binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol describes the use of an isolated rat tail artery preparation to determine the functional antagonist potency (pA2) of this compound against phenylephrine-induced vasoconstriction.

Objective: To determine the pA2 value of this compound as a functional antagonist at alpha-1 adrenoceptors.

Materials:

-

Tissue: Male Wistar rat tail artery.

-

Agonist: Phenylephrine hydrochloride.

-

Antagonist: this compound.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Organ Bath System: Isolated tissue bath with isometric force transducers, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Data Acquisition System.

Methodology:

-

Tissue Preparation: Humanely euthanize a male Wistar rat and dissect the ventral tail artery. Cut the artery into 2-3 mm rings and suspend them in the organ baths containing PSS.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g, washing with fresh PSS every 15 minutes.

-

Viability Check: Contract the tissues with a high potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ to 10⁻⁴ M).

-

Antagonist Incubation: Wash the tissues and allow them to re-equilibrate. Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Antagonist-Treated Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

-

Data Analysis (Schild Analysis):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 in its absence.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Alpha-1 Adrenergic Receptor Signaling Pathway

The antagonistic action of this compound at alpha-1 adrenergic receptors interrupts the canonical Gq-protein coupled signaling cascade, which is primarily responsible for vasoconstriction in smooth muscle cells.

Conclusion

The discovery of this compound's alpha-1 adrenergic blocking properties represents a classic example of pharmacological serendipity, leading to a deeper understanding of its therapeutic mechanism as an antihypertensive agent. The combination of 5-HT2A and α1-adrenoceptor antagonism provides a multi-faceted approach to vasodilation. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers in the fields of pharmacology and drug development to further explore the nuances of this and other dual-acting compounds. The continued investigation into the interplay between serotonergic and adrenergic systems holds promise for the development of novel cardiovascular therapeutics.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 3. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuron.mefst.hr [neuron.mefst.hr]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vascular alpha 1D-adrenoceptors have a role in the pressor response to phenylephrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. alpha1A-adrenergic receptor mediated pressor response to phenylephrine in anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]Ketanserin Radioligand Binding Assay

These application notes provide a detailed protocol for the [3H]Ketanserin radioligand binding assay, a robust method for characterizing the 5-HT2A serotonin receptor. This document is intended for researchers, scientists, and drug development professionals.

Introduction

[3H]this compound is a selective antagonist radioligand for the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological and pathological processes in the central nervous system.[1] Radioligand binding assays using [3H]this compound are fundamental in neuroscience research and drug discovery for:

-

Quantifying 5-HT2A receptor density (Bmax) and affinity (Kd): Saturation binding experiments are used to determine the total number of receptors in a given tissue or cell preparation and the affinity of the radioligand for the receptor.

-

Determining the affinity (Ki) of unlabeled compounds: Competition binding assays are employed to assess the potency of test compounds by measuring their ability to displace [3H]this compound from the 5-HT2A receptor.

-

Screening for novel 5-HT2A receptor ligands: This assay is a primary tool for identifying and characterizing new drug candidates targeting the 5-HT2A receptor.

Data Presentation

Table 1: Binding Characteristics of [3H]this compound at 5-HT2A Receptors

| Radioligand | Tissue/Cell Line | Bmax | Kd (nM) | Reference |

| [3H]this compound | Human 5-HT2A receptors in NIH 3T3 cells | 27,684 ± 1500 fmoles/mg protein | 1.1 ± 0.1 | [2] |

| [3H]this compound | Cat platelet membranes | 86 fmol/10^9 platelets | 1.02 | [3] |

| [3H]this compound | Rat cortical membranes | Identical in SHR and Lewis rats | Identical in SHR and Lewis rats | [4] |

| [3H]this compound | Wild-type 5-HT2A receptors | N/A | 0.8 ± 0.01 | [5] |

Bmax: Maximum number of binding sites; Kd: Equilibrium dissociation constant. Values are presented as mean ± standard error where available.

Table 2: Ki Values of Various Compounds for the 5-HT2A Receptor Determined by [3H]this compound Binding Assay

| Compound | Tissue/Cell Source | Ki (nM) | Reference |

| LY 53857 | Rat Cortex | 45.7 | [6] |

| Unnamed Compound | Sprague-Dawley rat brain cortex | 0.85 | [7] |

| Unnamed Compound | Rat cortex | 1.5 | [7] |

| Various Compounds | Cat platelet membranes | Similar to rat pre-frontal cortex and striatum | [3] |

Ki: Inhibition constant, representing the affinity of the competing unlabeled ligand.

Experimental Protocols

This section provides a detailed methodology for performing a [3H]this compound radioligand binding assay.

Materials and Reagents

-

[3H]this compound: Specific activity of 40-60 Ci/mmol.[8] Store at -20°C in ethanol.[8]

-

Membrane Preparation: From a tissue source (e.g., rat frontal cortex) or a cell line expressing the 5-HT2A receptor (e.g., NIH 3T3 cells).[2][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinand: 10 µM Methysergide or 1 µM unlabeled this compound.[9][10]

-

Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

96-well Filter Plates: GF/B or GF/C glass fiber filters.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Experimental Workflow Diagram

References

- 1. [3H]this compound (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demonstration of S2-receptor binding sites on cat blood platelets using [3H]this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Cortical [3H]this compound binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2908 [pdspdb.unc.edu]

- 7. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound, [³H] - Novandi Chemistry AB - Radiosynthesis Expertise [novandi.se]

- 9. pubcompare.ai [pubcompare.ai]

- 10. apps.dtic.mil [apps.dtic.mil]

Ketanserin: A Pharmacological Tool for Neuroscience Research - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserin is a versatile pharmacological agent widely utilized in neuroscience research primarily for its potent and selective antagonism of the serotonin 2A (5-HT2A) receptor.[1][2][3] Initially developed as an antihypertensive medication, its utility has expanded significantly due to its well-characterized interactions with other receptor systems, including α1-adrenergic and histamine H1 receptors.[1][2][4] This multimodal action, combined with its established use in both in vitro and in vivo models, makes this compound an invaluable tool for dissecting the complex roles of these neurotransmitter systems in various physiological and pathological processes.

These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its application in key neuroscience research techniques.

Pharmacological Profile

This compound's primary mechanism of action is the competitive antagonism of 5-HT2A receptors.[1] However, it also exhibits significant affinity for α1-adrenergic and histamine H1 receptors, a crucial consideration for experimental design and data interpretation.[2][4] Its selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as 5-HT1B and 5-HT1D, allows for the specific investigation of 5-HT2A receptor-mediated signaling pathways.[3]

Receptor Binding Profile of this compound

The binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary targets are summarized below. These values highlight its high affinity for the 5-HT2A receptor, with notable affinity for α1-adrenergic and H1 receptors as well.

| Receptor Subtype | Ligand | Species | Tissue/System | Ki (nM) | IC50 (nM) |

| Serotonin 5-HT2A | [3H]this compound | Human | Brain Cortex | - | 1.5-1.8 |

| [3H]this compound | Rat | Brain Cortex | 0.85 | - | |

| Human | Recombinant | 2.5 | - | ||

| Rat | Recombinant | 2.5 | - | ||

| Serotonin 5-HT2C | Human | Recombinant | 100 | - | |

| Rat | Recombinant | 50 | - | ||

| α1-Adrenergic | [125I]BE 2254 | Human | Brain Cortex | ~1.5-1.8 | - |

| Histamine H1 | Human | Recombinant | 2 | - | |

| hERG Channel | Human | HEK293 Cells | - | 110 |

Note: Ki and IC50 values can vary depending on the radioligand, tissue preparation, and experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.[5][6][7][8]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathway affected by this compound, a typical experimental workflow for its use in behavioral studies, and the logical relationship of its receptor binding profile.

Caption: 5-HT2A Receptor Signaling Pathway Blockade by this compound.

Caption: Experimental Workflow for a Forced Swim Test with this compound.

Caption: this compound's Receptor Binding Profile.

Experimental Protocols

The following are detailed protocols for common neuroscience applications of this compound.

Radioligand Binding Assay for 5-HT2A Receptor Occupancy

This protocol describes a competitive binding assay using [3H]-ketanserin to determine the affinity of a test compound for the 5-HT2A receptor in rat brain cortical homogenates.

Materials:

-

Rat brain cortices (frozen at -80°C)

-

[3H]-ketanserin (specific activity ~60-90 Ci/mmol)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer (e.g., Polytron)

-

Centrifuge

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Thaw rat brain cortices on ice.

-

Homogenize the tissue in 20 volumes of ice-cold Assay Buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-